3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a class of compounds that have been studied for their potential applications in various fields . They are characterized by a triazole ring fused with a pyrimidinone ring.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones has been reported in the literature . One method involves the reaction of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides . This results in regioselectively angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones has been confirmed by single crystal X-ray crystallography . The structure is characterized by an angular norbornene base .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones have been studied . A notable reaction is the thermal retro Diels–Alder (RDA) reaction, which results in the target compounds .
Wissenschaftliche Forschungsanwendungen
- Researchers have explored the potential of this compound as an anti-tumor agent. Specifically, two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties (compounds 21a–l and 22a–l) were designed and evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase . Among them, compound 22i demonstrated excellent anti-tumor activity against these cell lines, making it a promising candidate for further investigation.
- Compound 22i also exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) . Targeting c-Met kinase is crucial for cancer treatment, as it plays a role in tumor growth, invasion, and metastasis. This finding suggests that the compound could be a potential c-Met kinase inhibitor.
- Beyond its medical applications, the compound’s structure may be useful in the field of energetic materials. For instance, derivatives based on [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . These materials could find applications in propellants, explosives, or other energy-related fields.
- In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies have been conducted to assess the pharmacokinetic properties of this compound. Suitable properties were identified, which helped predict its antitumor activity . Understanding its drug-likeness and safety profile is essential for further development.
- CDK2 (cyclin-dependent kinase 2) inhibition is an appealing target for cancer treatment. Compound 22i may selectively target tumor cells by inhibiting CDK2 . Investigating its mechanism of action and specificity could provide valuable insights.
Anti-Tumor Activity
c-Met Kinase Inhibition
Energetic Materials
Drug-Likeness and ADMET Studies
CDK2 Inhibition
Wirkmechanismus
Eigenschaften
IUPAC Name |
5,6-dimethyl-3-(3-methylbutylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c1-7(2)5-6-18-12-15-14-11-13-10(17)8(3)9(4)16(11)12/h7H,5-6H2,1-4H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHYZPBBATZALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCCC(C)C)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.